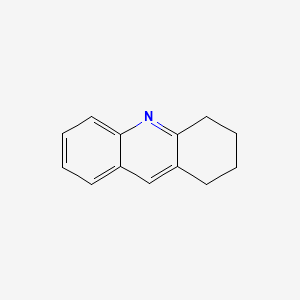

1,2,3,4-Tetrahydroacridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBYRTSOWREATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954586 | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3295-64-5, 69577-70-4 | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3295-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroacridine and Its Derivatives

Classical Synthesis Routes

Classical routes for synthesizing the tetrahydroacridine core are characterized by condensation and cyclization reactions that have been established for decades. These methods are fundamental and continue to be utilized for their reliability and access to key intermediates.

The Pfitzinger reaction is a well-established method for preparing quinoline-4-carboxylic acids and their fused derivatives, including 1,2,3,4-tetrahydroacridine-9-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of an isatin (B1672199) (or its derivatives) with a carbonyl compound, such as cyclohexanone (B45756), under basic conditions. wikipedia.org

The general mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl group of cyclohexanone to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org The final step involves an intramolecular cyclization followed by dehydration to yield the this compound-9-carboxylic acid. wikipedia.org

Different bases and reaction conditions have been employed. For instance, potassium hydroxide (B78521) in ethanol (B145695) is a common choice, with reaction temperatures often maintained between 120-140°C. smolecule.com This approach has been used to synthesize bis-tetrahydroacridine derivatives through the Pfitzinger condensation of 5,5′-(ethane-1,2-diyl)diindoline-2,3-dione with cyclanones in a solution of potassium hydroxide in ethanol. mdpi.com In some cases, unexpected reactions can occur; the condensation of 5-nitroisatin (B147319) with cyclohexanone in the presence of alcoholic potassium hydroxide resulted in 7-amino-1,2,3,4-tetrahydroacridine-9-carboxylic acid, indicating an unusual non-catalytic reduction of the nitro group. researchgate.net

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Ref |

| Isatin derivatives, Cyclic ketones | Potassium hydroxide | Ethanol | 120-140°C, 2-4 hours | Tetrahydroacridine-9-carboxylic acid derivatives | smolecule.com |

| 5,5′-(ethane-1,2-diyl) diindoline-2,3-dione, Cyclohexanone | Potassium hydroxide | Ethanol | Heat | 7,7′-(ethane-1,2-diyl)bis(this compound-9-carboxylic acid) | mdpi.com |

| 5-Nitroisatin, Cyclohexanone | Potassium hydroxide | Alcohol | Heat | 7-Amino-1,2,3,4-tetrahydroacridine-9-carboxylic acid | researchgate.net |

| Isatin derivatives, 1,3-Cyclohexanedione | p-Toluenesulfonic acid | Water | Room Temperature | 1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives | researchgate.net |

Cyclodehydration reactions represent another significant classical pathway to the tetrahydroacridine skeleton. These reactions typically involve the condensation of an anthranilic acid derivative or an anthranilonitrile with a cyclic ketone, promoted by a dehydrating agent or a Lewis acid. strath.ac.ukresearchgate.net

One common approach is the phosphorus oxychloride (POCl₃)-mediated cyclodehydration. mdpi.combeilstein-journals.org For example, 9-chloro-1,2,3,4-tetrahydroacridines can be prepared via the reaction of a substituted 2-aminobenzoic acid with cyclohexanone in the presence of excess POCl₃ at reflux. mdpi.com This method was used to synthesize 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine from 3,5-dibromoanthranilic acid and cyclohexanone. beilstein-journals.org

Lewis acids are also widely used to promote the cyclodehydration between anthranilonitrile and various ketones. strath.ac.ukresearchgate.net A study expanding the scope of this reaction found that various metal chlorides could effectively catalyze the formation of 9-amino-1,2,3,4-tetrahydroacridine and its analogues. researchgate.net The catalytic efficacy was found to follow the order: InCl₃ > AlCl₃ ~ BF₃·Et₂O > FeCl₃ > BiCl₃ ~ SbCl₃ ~ SnCl₂·2H₂O. researchgate.net

The direct reaction between 2-aminobenzonitrile (B23959) and cyclohexanone is a prominent and straightforward method for synthesizing 9-amino-1,2,3,4-tetrahydroacridine, also known as tacrine (B349632). This transformation is a type of Friedländer cyclocondensation. researchgate.netplymouth.ac.uk The reaction is typically facilitated by an acid catalyst.

A variety of catalysts have been reported for this synthesis. An early method involved the use of zinc chloride at high temperatures. plymouth.ac.uktrea.com More facile syntheses have since been developed. One approach utilizes p-toluenesulfonic acid monohydrate in a solvent like xylene, which provides the product in high yield and purity. trea.com The process involves heating the reactants to reflux, followed by the isolation of the p-toluenesulfonic acid salt of the product, which is then basified to yield the free base. trea.com

Other Lewis acids, such as boron trifluoride diethyl etherate (BF₃·Et₂O), have also been employed. mdpi.com In this procedure, 2-aminobenzonitrile and cyclohexanone are refluxed in toluene (B28343) with BF₃·Et₂O, followed by alkaline hydrolysis to yield the final product. mdpi.com

| Reactants | Catalyst/Promoter | Solvent | Conditions | Product | Ref |

| 2-Aminobenzonitrile, Cyclohexanone | p-Toluenesulfonic acid monohydrate | Xylenes | Reflux | 9-Amino-1,2,3,4-tetrahydroacridine | trea.com |

| 2-Aminobenzonitrile, Cyclohexanone | Zinc chloride | None specified | High Temperature | 9-Amino-1,2,3,4-tetrahydroacridine | plymouth.ac.uk |

| 2-Aminobenzonitrile, Cyclohexanone | Boron trifluoride diethyl etherate | Toluene | Reflux, then NaOH reflux | 9-Amino-1,2,3,4-tetrahydroacridine | mdpi.com |

| 2-Aminobenzonitrile, Cyclohexanone | Indium(III) chloride (InCl₃) | Toluene or Solvent-free | 120°C, 24h | 9-Amino-1,2,3,4-tetrahydroacridine | researchgate.net |

Modern and Advanced Synthetic Strategies

To overcome the limitations of classical methods and to facilitate the synthesis of more complex and functionally diverse derivatives, modern synthetic strategies have been developed. These include palladium-catalyzed cross-coupling reactions and the use of microwave irradiation to enhance reaction rates and yields.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. wikipedia.org This methodology has been successfully applied to the synthesis of functionalized this compound derivatives, significantly expanding the chemical space accessible from this scaffold. researchgate.net

The strategy involves the use of electrophilic 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonates (triflates) as coupling partners. researchgate.net These highly reactive triflate derivatives can be coupled with a wide variety of amines, including secondary, poorly nucleophilic, and functionalized amines, under palladium catalysis. researchgate.net This approach is notable for its versatility, as the reactive triflate intermediate can also participate in other valuable palladium-catalyzed C–C, C–S, and C–O bond-forming reactions, such as Sonogashira, Suzuki, and cyanation cross-couplings. researchgate.net

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for accelerating reaction times, improving yields, and enhancing efficiency. This technology has been applied to the synthesis of this compound and its derivatives.

The Pfitzinger reaction, a classical route, has been adapted for microwave irradiation to produce quinoline-4-carboxylic acids and this compound-9-carboxylic acid from the reaction of isatins with ketones. researchgate.net This approach offers a rapid and efficient alternative to conventional heating. researchgate.net Microwave assistance has also been used in the synthesis of novel hybrid molecules. For instance, tacrine-indole hybrids were synthesized via a microwave-assisted Huisgen [3+2] cycloaddition reaction between azido-functionalized tetrahydroacridines and propargylated indoles. sioc-journal.cn Similarly, novel 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-(2H,5H,9H,10H)-dione derivatives have been prepared using a microwave-assisted method. nih.gov These modern applications highlight the power of microwave energy to facilitate complex bond formations and reduce reaction times significantly compared to traditional thermal methods. sioc-journal.cnnih.gov

Metal-Free C(sp3)–H Functionalization Using Deep Eutectic Solvents

A notable advancement in the synthesis of this compound derivatives involves the metal-free functionalization of C(sp3)–H bonds. nitw.ac.in This approach utilizes deep eutectic solvents (DES) which serve as both the catalyst and the reaction medium. nitw.ac.indntb.gov.ua An efficient strategy has been developed for creating C4-functionalized novel Pfitzinger acid derivatives through C(sp3)–H bond functionalization. rsc.org This method employs a DES composed of a 3:1 ratio of N,N′-dimethyl urea (B33335) and L-(+)-tartaric acid, with the reaction proceeding at 80 °C. rsc.org

This greener protocol facilitates both C-C and C-N bond formation at the benzylic position of the tetrahydroacridine core. nitw.ac.inresearchgate.net The process allows for the functionalization of this compound-based Pfitzinger acid and its esters, amides, and Weinreb amides with various aromatic aldehydes. rsc.org The use of DES is advantageous as these solvents are often biodegradable and reusable. researchgate.net This metal-free method represents a direct and highly chemoselective pathway for introducing nitrogen functionalities, which is a valuable tool for constructing nitrogen-containing compounds. acs.org

Cascade Transformations and One-Pot Synthesis Methods

One-pot syntheses offer significant advantages in chemical production by increasing efficiency, reducing waste, and simplifying procedures. nih.gov These reactions can be categorized into cascade (or domino) reactions, multicomponent reactions (MCRs), and one-pot stepwise synthesis (OPSS), all of which have been applied to the formation of tetrahydroacridine scaffolds. nih.gov

A one-pot synthesis for preparing 1,2,3,4-tetrahydroacridines has been developed that involves a Zr(IV)-catalyzed Mannich reaction of o-azidobenzaldehydes, arylamines, and cycloketones, which is followed by an aza-Wittig cyclization and deaminative aromatization. researchgate.net Another effective one-pot method allows for the conversion of Baylis-Hillman adducts, specifically 2-[hydroxy(2-nitroaryl)methyl]cycloalk-2-enones, into functionalized 1,2,3,4-tetrahydroacridines. dntb.gov.ua Cascade transformations are also prominent, such as a one-pot, two-step cascade method for producing complex heterocyclic systems, demonstrating the atom-economical nature of these reactions. acs.org These methodologies highlight the flexibility and power of one-pot reactions in constructing complex molecular architectures from simple precursors under mild conditions. researchgate.net

Synthesis of Fluorine-Containing 1,2,3,4-Tetrahydroacridines

The introduction of fluorine atoms or trifluoromethyl groups into heterocyclic compounds can significantly alter their chemical and physical properties, such as lipophilicity, which may enhance biological activity. tandfonline.comnih.gov A convenient method for synthesizing 5-trifluoromethyl-1,2,3,4-tetrahydroacridines involves the intramolecular cyclization of 2-trifluoroacetyl-1-(arylamino)-cyclohexene intermediates using polyphosphoric acid (PPA). tandfonline.com The enaminoketone intermediates are obtained through an oxygen-nitrogen exchange reaction between 2-trifluoroacetyl-1-methoxycyclohexene and various 4-substituted anilines. tandfonline.com

The synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines has also been achieved, including derivatives containing fluorine and trifluoromethyl substituents. beilstein-journals.org These compounds were synthesized from 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine via Sonogashira reactions. beilstein-journals.org The photophysical properties of these fluorinated derivatives were studied, revealing that electron-donating or -withdrawing groups impact their emission spectra. beilstein-journals.org For instance, a derivative with a methoxy (B1213986) substituent showed a significant red shift of about 40 nm in its emission spectrum. beilstein-journals.org

Table 1: Synthesis and Characterization of Fluorinated this compound Intermediates

| Compound Name | R Group | Formula | Analytical Calculation | Source |

|---|---|---|---|---|

| 2-Trifluoroacetyl-1-(4-methoxyphenylamino)-cyclohexene | 4-OCH₃ | C₁₅H₁₆F₃NO₂ | C, 60.20; H, 5.39; N, 4.68% | tandfonline.com |

| 2-Trifluoroacetyl-1-(4-nitrophenylamino)-cyclohexene | 4-NO₂ | C₁₄H₁₃F₃N₂O₃ | C, 53.51; H, 4.17, N, 8.91% | tandfonline.com |

| 1-(4-Chlorophenylamino)-2-trifluoroacetyl-cyclohexene | 4-Cl | C₁₄H₁₃ClF₃NO | C, 55.37; H, 4.31; N, 4.61% | tandfonline.com |

| 1-(4-Bromophenylamino)-2-trifluoroacetyl-cyclohexene | 4-Br | C₁₄H₁₃BrF₃NO | C, 48.03; H, 3.76; N, 4.02% | tandfonline.com |

Table 2: Photophysical and Theoretical Data for Fluorine-Containing Tetrahydroacridines

| Compound | Substituent (R) | Emission Max (nm) | Dipole Moment (D) | Source |

|---|---|---|---|---|

| 4a | H | 386, 400 | 0.698 | beilstein-journals.org |

| 4e | F | 387, 401 | - | beilstein-journals.org |

| 4f | CF₃ | 387, 401 | 4.276 | beilstein-journals.org |

| 4g | OCH₃ | 425 | - | beilstein-journals.org |

Synthesis of Specific this compound Derivatives

Dimeric 1,2,3,4-Tetrahydroacridines

Dimeric compounds, where two monomeric units are linked together, represent an important class of derivatives. The synthesis of dimeric 1,2,3,4-tetrahydroacridines has been explored for various applications. One approach involves the dimerization of two tetrahydroacridine fragments linked to a benzoquinone core via a 1,3-diaminopropane (B46017) chain. mdpi.com This synthesis is achieved through a nucleophilic substitution reaction where a 9-alkylamino-1,2,3,4-tetrahydroacridine reacts with 2,5-dichloro-1,4-benzoquinone (B146525) in ethanol with sodium carbonate as a base at room temperature. mdpi.com

Another strategy focuses on preparing 9-alkylthio-1,2,3,4-tetrahydroacridine monomers and their corresponding dimers. acs.org These syntheses highlight the versatility of the tetrahydroacridine scaffold in creating more complex, dimeric structures. mdpi.comacs.org

9-Chloro-1,2,3,4-tetrahydroacridine (B1265563) Synthesis

9-Chloro-1,2,3,4-tetrahydroacridine is a key intermediate for the synthesis of many other derivatives, most notably Tacrine. researchgate.net The most common synthesis method is the POCl₃-mediated cyclodehydration of a 2-aminobenzoic acid with cyclohexanone. mdpi.comtandfonline.com In a typical procedure, 2-aminobenzoic acid and cyclohexanone are refluxed in an excess of phosphoryl chloride (POCl₃) for several hours. tandfonline.com After the reaction, the mixture is poured onto ice to yield the product. tandfonline.com

This core reaction can be adapted for substituted precursors. For instance, 7-dodecyl-9-hydroxy-1,2,3,4-tetrahydroacridine can be converted to 7-dodecyl-9-chloro-1,2,3,4-tetrahydroacridine by refluxing with POCl₃. prepchem.com The resulting 9-chloro-1,2,3,4-tetrahydroacridine is a versatile building block, used, for example, in the synthesis of platinum (II) complexes for potential therapeutic use. google.com

9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) and its Analogs

9-Amino-1,2,3,4-tetrahydroacridine, commonly known as Tacrine, was the first drug approved for treating Alzheimer's disease. beilstein-journals.orgrsc.org Its synthesis and the development of its analogs are of significant interest. The primary route to Tacrine involves the amination of 9-chloro-1,2,3,4-tetrahydroacridine. acs.org

Numerous analogs have been created by modifying this basic structure. These syntheses include:

Substitution on the 9-amino group: The 9-chloro intermediate can be treated with various amines, such as benzylamine (B48309) or heptylamine, to yield the desired N-substituted analogs. acs.org Microwave-assisted synthesis using phenol (B47542) as a solvent and NaI as a catalyst has been shown to be an effective method for reacting the chloroacridine with different alkyldiamines. mdpi.com

Ring substitution: Analogs with substituents at the 6 and 7 positions of the acridine (B1665455) nucleus have been synthesized from corresponding substituted anthranilic acids. acs.orgnih.gov For example, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine was synthesized and evaluated to test QSAR models. acs.orgnih.gov

Hybrid and Conjugate molecules: Tacrine has been modified with other functional molecules. New analogs have been created by connecting the 9-amino group to nitroxides or their precursors via methylene (B1212753) or piperazine (B1678402) spacers. nih.gov Additionally, novel Schiff base derivatives of Tacrine have been synthesized and characterized. mjcce.org.mk

Alternative Catalysis: An alternative to the classic POCl₃ method involves using Ytterbium(III) triflate (Yb(OTf)₃) as a catalyst for the reaction between 2-aminobenzonitrile and cyclohexanone to form the Tacrine scaffold. rsc.org

Table 3: Overview of Synthetic Methods for Tacrine and its Analogs

| Analog Type | Precursors | Key Reagents/Conditions | Resulting Compound Type | Source |

|---|---|---|---|---|

| Core Synthesis | 2-Aminobenzonitrile, Cyclohexanone | Yb(OTf)₃, CH₃CN | Tacrine scaffold | rsc.org |

| N-Alkylation | 9-Chloro-1,2,3,4-tetrahydroacridine, Alkyldiamines | Phenol, NaI, Microwave (150°C) | 9-Alkylamino derivatives | mdpi.com |

| N-Arylation | 9-Chloro-1,2,3,4-tetrahydroacridine, Benzylamine | - | 9-Benzylamino derivative | acs.org |

| Ring Substitution | Substituted anthranilic acid, Cyclohexanone | POCl₃, then NH₃ | 6- or 7-substituted Tacrine | acs.org |

| Schiff Base | Tacrine derivatives | Aldehydes | Schiff base derivatives | mjcce.org.mk |

| Nitroxide Hybrids | Tacrine scaffold | Nitroxides with piperazine spacers | Tacrine-nitroxide conjugates | nih.gov |

9-Substituted this compound Derivatives with Sulfa Drug or Thiosemicarbazide (B42300) Moieties

The synthesis of 9-substituted this compound derivatives incorporating sulfa drugs or thiosemicarbazide functionalities is a key area of research due to the potential pharmacological activities of these hybrid molecules. These syntheses typically utilize 9-chloro-1,2,3,4-tetrahydroacridine as a versatile starting material.

The introduction of sulfa drug moieties is generally achieved through the nucleophilic substitution of the chlorine atom at the 9-position of the tetrahydroacridine ring with the amino group of a sulfa drug. This reaction is typically carried out in the presence of a dilute acid, such as hydrochloric acid. researchgate.netekb.eg For instance, the treatment of 9-chloro-1,2,3,4-tetrahydroacridine with sulfanilamide (B372717) or other sulfa drugs like sulfamethoxazole, sulfapyridine, sulfaguanidine, and sulfadiazine (B1682646) yields the corresponding 4-(1,2,3,4-tetrahydroacridin-9-ylamino)benzenesulfonamide derivatives. researchgate.netekb.eg

The synthesis of thiosemicarbazide derivatives at the 9-position involves a multi-step approach. Initially, 9-chloro-1,2,3,4-tetrahydroacridine is reacted with hydrazine (B178648) hydrate (B1144303) to form 9-hydrazino-1,2,3,4-tetrahydroacridine. researchgate.net This hydrazino derivative is then reacted with an appropriate isothiocyanate, such as phenyl isothiocyanate, in a solvent like ethanol at reflux temperature. This step yields the corresponding 1-(1,2,3,4-tetrahydroacridin-9-yl)-4-phenylthiosemicarbazide. ekb.eg These thiosemicarbazide derivatives can be further cyclized to form various heterocyclic systems. eurjchem.commdpi.com

Table 1: Synthesis of 9-Substituted this compound Derivatives

| Starting Material | Reagent | Moiety Introduced | Product Class | Reference |

| 9-Chloro-1,2,3,4-tetrahydroacridine | Sulfanilamide (and other sulfa drugs) | Sulfa Drug | 4-(1,2,3,4-Tetrahydroacridin-9-ylamino)benzenesulfonamides | researchgate.net, ekb.eg |

| 9-Hydrazino-1,2,3,4-tetrahydroacridine | Phenyl isothiocyanate | Thiosemicarbazide | 1-(1,2,3,4-Tetrahydroacridin-9-yl)-4-phenylthiosemicarbazide | ekb.eg |

2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic Acid Synthesis

The synthesis of 2-phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is primarily achieved through the Pfitzinger reaction, a classical and versatile method for the preparation of quinoline-4-carboxylic acids and their annulated derivatives. wikipedia.orgmdpi.com This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org

In the specific synthesis of 2-phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, the reactants are isatin and 4-phenylcyclohexanone. The reaction mechanism commences with the hydrolysis of the amide bond in isatin by a base, typically potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the enolate of 4-phenylcyclohexanone. The subsequent cyclization and dehydration of the resulting adduct lead to the formation of the tricyclic aromatic core of the tetrahydroacridine system, yielding 2-phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid. wikipedia.org

Table 2: Key Components in the Synthesis of 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic Acid via the Pfitzinger Reaction

| Reactant 1 | Reactant 2 | Key Reaction | Product | Reference |

| Isatin | 4-Phenylcyclohexanone | Pfitzinger Reaction | 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | wikipedia.org, mdpi.com |

Reaction Mechanisms and Chemical Transformations of 1,2,3,4 Tetrahydroacridine

Oxidation and Reduction Reactions

The chemical reactivity of 1,2,3,4-tetrahydroacridine is significantly influenced by its partially saturated heterocyclic structure, making it amenable to both oxidation and reduction reactions. These transformations alter the electronic and structural properties of the acridine (B1665455) core, leading to a variety of derivatives.

Oxidation: The tetrahydroacridine ring system can be oxidized to form the corresponding aromatic acridine. This aromatization can be achieved using various oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can effectively convert this compound into acridine. ambeed.com This process involves the removal of hydrogen atoms from the saturated portion of the molecule, resulting in the formation of a fully conjugated aromatic system. ambeed.com The oxidation of the tetrahydroacridine structure can also lead to the formation of acridone (B373769) derivatives. smolecule.com In some cases, stronger oxidizing agents like chromium trioxide (CrO₃) can be employed to oxidize the tetrahydroacridine to quinoline (B57606) derivatives.

Reduction: Conversely, this compound can undergo further reduction to yield more saturated derivatives like dihydroacridine. ambeed.com Common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. ambeed.com These reagents introduce hydride ions, leading to the saturation of the remaining aromatic portions of the molecule. The choice of reducing agent can influence the extent of reduction and the final product obtained. ambeed.com

Alkylation and Acylation Reactions

The nitrogen atom and the carbon framework of this compound are susceptible to alkylation and acylation reactions, providing pathways to a wide array of functionalized derivatives.

Alkylation: The nitrogen atom in the acridine ring is a primary site for alkylation. ambeed.com Treatment with alkyl halides in the presence of a base can lead to the formation of N-alkylated 1,2,3,4-tetrahydroacridinium salts. ambeed.com For instance, reacting this compound with benzyl (B1604629) chloride in the presence of a base like potassium carbonate introduces a benzyl group at the nitrogen atom. The nitrogen atoms in substituents attached to the tetrahydroacridine core can also be alkylated. For example, the propanediamine backbone on certain derivatives can undergo alkylation with alkyl halides to form quaternary ammonium (B1175870) compounds. smolecule.com

Acylation: Similar to alkylation, acylation reactions introduce acyl groups onto the this compound scaffold. This is typically achieved by reacting the parent compound with acyl halides or anhydrides in the presence of a suitable base or catalyst. ambeed.com The amine groups on substituted tetrahydroacridines can also be acylated with acyl chlorides or anhydrides to form amides. smolecule.com For example, 9-alkylamino-1,2,3,4-tetrahydroacridines can be N-acetylated using acetic anhydride (B1165640) in the presence of an acid catalyst. mdpi.com

A summary of common reagents used in alkylation and acylation reactions is presented below:

| Reaction Type | Reagent Class | Specific Examples |

| Alkylation | Alkyl Halides | Benzyl chloride, Methyl iodide |

| Bases | Potassium carbonate | |

| Acylation | Acyl Halides | Acetyl chloride |

| Anhydrides | Acetic anhydride |

Condensation Reactions, Including Mannich Reaction

This compound and its derivatives can participate in various condensation reactions, which are crucial for the construction of more complex molecular architectures. ambeed.com

One of the most notable condensation reactions involving this scaffold is the Mannich reaction . ambeed.com This three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, it can react with formaldehyde (B43269) and a primary or secondary amine to yield aminomethylated derivatives. ambeed.comwikipedia.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and reacts with the nucleophilic tetrahydroacridine. wikipedia.org

A one-pot synthesis for the preparation of 1,2,3,4-tetrahydroacridines has been developed that utilizes a Zr(IV)-catalyzed Mannich reaction of o-azidobenzaldehydes, arylamines, and cycloketones. researchgate.net This is followed by an aza-Wittig cyclization and deaminative aromatization to afford the final product. researchgate.net The Mannich reaction is a versatile tool in organic synthesis and has been employed in the preparation of various heterocyclic compounds, including those with potential biological activity. organic-chemistry.orgscispace.com

Heterocyclic Transformations and Fused Ring System Formation

The this compound scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. Through various chemical transformations, additional rings can be fused onto the existing framework, leading to novel molecular architectures with potentially unique properties. ambeed.com

For instance, derivatives of this compound can undergo intramolecular cyclization reactions to form fused ring systems. One such example is the synthesis of 1,3,4,5-tetrahydropyrazolo[3,4,5-kl]acridine and 11-amino-1,3,4,5-tetrahydroazepino[3,2-b]quinolin-2-one from 9-amino-3,4-dihydroacridin-1(2H)-one via a Schmidt reaction. researchgate.net Similarly, 4,5-dihydro-3H-isoxazolo[3,4,5-kl]acridine can be prepared from 3,4-dihydroacridine-1,9(2H,10H)-dione. researchgate.net

The synthesis of bis-tetrahydroacridines has also been achieved through Pfitzinger condensation of 5,5'-(ethane-1,2-diyl)diindoline-2,3-dione with various cyclanones. mdpi.com Furthermore, the reaction of 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) with diamines has been explored to create alkylene-linked dimers of tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine). scispace.com These examples highlight the utility of this compound in constructing intricate, multi-ring heterocyclic structures.

Photochemical Reactions and Photoproduct Formation

The interaction of this compound with light can induce a variety of photochemical reactions, leading to the formation of different photoproducts. ambeed.com These reactions are initiated by the absorption of photons, which excites the molecule to a higher electronic state. princeton.edu From this excited state, the molecule can undergo various transformations, including isomerizations, rearrangements, and cycloadditions. princeton.edufiveable.me

While specific photochemical studies on the parent this compound are not extensively detailed in the provided results, the general principles of photochemistry suggest that its structure, containing both aromatic and aliphatic components, could lead to complex photoreactivity. For instance, exposure to UV light has been shown to be a factor in the degradation of some this compound derivatives. nih.gov

The study of photochemical reactions often involves irradiating the compound with light of a specific wavelength and analyzing the resulting products. beilstein-journals.orgliverpool.ac.uk The nature of the solvent and the presence of sensitizers or quenchers can significantly influence the outcome of these reactions. fiveable.mebeilstein-journals.org

Nucleophilic Substitution Reactions

The this compound ring system, particularly when appropriately substituted, is susceptible to nucleophilic substitution reactions. These reactions are fundamental in diversifying the functionality of the molecule.

A key position for nucleophilic attack is the C9-position, especially when a good leaving group is present. For example, 9-chloro-1,2,3,4-tetrahydroacridine readily undergoes nucleophilic substitution with various nucleophiles. The benzyloxy group can be introduced at the 9-position by reacting 9-chloro-1,2,3,4-tetrahydroacridine with a benzyloxy-containing phenol (B47542) or amine. Similarly, the synthesis of 9-alkylamino-1,2,3,4-tetrahydroacridine derivatives can be achieved through the nucleophilic substitution of a 9-chloro or other suitable leaving group with an alkylamine. mdpi.comresearchgate.net

The reactivity of the C9 position can be further enhanced by converting the hydroxyl group of 1,2,3,4-tetrahydroacridin-9-one into a trifluoromethanesulfonate (B1224126) (triflate) group, which is an excellent leaving group. researchgate.net This allows for a wider range of nucleophiles to be introduced at this position. The bromine atom in derivatives like 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid can also participate in nucleophilic substitution reactions. smolecule.com

A summary of common nucleophiles and leaving groups in these reactions is provided below:

| Position | Leaving Group | Nucleophile |

| C9 | Chloro (-Cl) | Benzyloxy-containing phenols/amines, Alkylamines |

| C9 | Trifluoromethanesulfonate (-OTf) | Amines, other C, S, and O-based nucleophiles |

| C7 | Bromo (-Br) | Various nucleophiles |

Electrophilic Cyclization Processes

Electrophilic cyclization is a powerful strategy for the construction of the this compound ring system itself. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond through the attack of an electron-rich aromatic ring onto an electrophilic center.

A common method for synthesizing the tetrahydroacridine core is the intramolecular cyclization of a suitable precursor. For example, the reaction of 2-chlorobenzoic acid with aniline (B41778) derivatives, followed by cyclization catalyzed by polyphosphoric acid (PPA), is a well-established route. In this process, PPA acts as a dehydrating agent to facilitate the electrophilic aromatic substitution and subsequent cyclization.

Another approach involves the reaction of enaminones with acylating agents, followed by an electrophilic cyclization, to produce tetrahydroquinolin-2-one derivatives, which can be precursors to tetrahydroacridines. researchgate.net This method can be performed in a one-pot procedure, avoiding the isolation of intermediates. researchgate.net The use of Lewis acids can also mediate intermolecular cyclodehydration reactions, for instance, between cyclohexanone (B45756) and an appropriate aniline derivative, to form the tetrahydroacridine skeleton. researchgate.net

DNA Intercalation Mechanisms

The biological activity of this compound (THA) and its analogues is significantly linked to their ability to interact with DNA. The mechanism of this interaction is primarily attributed to intercalation, a process where the planar polycyclic ring system of the molecule inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net This mode of action is a hallmark of acridine-based compounds, which are well-established DNA intercalating agents. researchgate.netrsc.org

The intercalation of THA derivatives into the DNA strand is facilitated by the formation of hydrogen bonds and stacking interactions between the compound and the DNA base pairs. mdpi.comresearchgate.net This binding can lead to significant biological consequences, including the disruption of DNA replication and transcription, the inhibition of essential enzymes like topoisomerases, and the induction of DNA strand breaks. mdpi.comresearchgate.net While the fully aromatic and planar structure of acridine is optimal for intercalation, the partially saturated, and therefore non-planar, scaffold of tetrahydroacridines results in a lower binding affinity to DNA compared to their acridine counterparts. nih.gov However, this interaction is potent enough to interfere with critical cellular processes.

Research into various THA derivatives demonstrates that structural modifications significantly influence DNA binding affinity and the subsequent biological effects. Studies combining biochemical and biophysical techniques have elucidated these interactions. For instance, heterodimers combining THA with 7-methoxy-9-amino-1,2,3,4-tetrahydroacridine (7-MEOTA) via thiourea (B124793) or urea (B33335) linkers have been shown to be effective DNA binding agents and potent inhibitors of topoisomerase I and II. nih.govresearchgate.net Similarly, derivatives incorporating a guanidine (B92328) moiety have also demonstrated significant DNA-binding capabilities. rsc.org

The consequences of this DNA interaction are profound, often triggering cellular damage response pathways. Studies on novel THA derivatives in lung adenocarcinoma cells revealed that these compounds activate the Ataxia telangiectasia mutated (ATM) kinase and lead to the phosphorylation of histone H2A.X, which are key markers of DNA damage. researchgate.net This DNA damage signaling can subsequently induce cell cycle arrest and apoptosis, highlighting the central role of DNA intercalation in the cytotoxic activity of these compounds. researchgate.net

Biophysical studies using methods like UV-Vis absorption, fluorescence spectroscopy, and circular dichroism are employed to quantify the binding affinity. researchgate.netmdpi.com These studies determine the binding constants (K), which indicate the strength of the interaction between the compound and DNA.

Table 1: DNA Binding Constants of Selected this compound Derivatives

| Compound/Derivative Class | DNA Source | Binding Constant (K) (M⁻¹) | Reference |

| 7-MEOTA-THA Thio-/Urea Heterodimers | Calf Thymus | 0.5 x 10⁶ – 8.0 x 10⁶ | nih.govresearchgate.net |

| Tetrahydroacridine-Guanidine Derivatives | Not Specified | 1.25 x 10⁵ – 5.26 x 10⁵ | rsc.org |

| Acridine-Purine Conjugates | Calf Thymus | 10⁴ – 10⁶ | nih.gov |

This table illustrates how modifications to the core tetrahydroacridine structure influence its ability to bind to DNA. The data show that linking two THA-type units or adding specific functional groups can enhance the interaction power. nih.gov For example, linking THA and 7-MEOTA with thio- or urea moieties positively influences the interaction strength. nih.gov

Computational and Theoretical Studies

Molecular Docking and Virtual Screening in Drug Discovery

Molecular docking and virtual screening are powerful computational techniques widely used in structure-based drug design to identify and optimize new drug candidates. longdom.orgnih.gov For 1,2,3,4-tetrahydroacridine, commonly known as tacrine (B349632) when substituted with an amino group at position 9, these methods have been instrumental in exploring its potential as an inhibitor of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. mdpi.comresearchgate.net

The process involves computationally placing various this compound derivatives into the three-dimensional structure of a target protein's binding site. longdom.org This allows researchers to predict the preferred binding orientation, affinity, and interaction patterns of the ligand with the protein's active site. For instance, docking studies have shown that tacrine derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govmdpi.com The tetrahydroacridine core often establishes crucial π-π stacking interactions with aromatic residues like tryptophan in the enzyme's gorge. mdpi.com

Virtual screening (VS) leverages docking to rapidly screen large databases containing millions of compounds. nih.govuq.edu.au This approach has been used to identify novel this compound-based scaffolds with potential inhibitory activity. nih.govresearchgate.net By filtering compounds based on their predicted binding energy and interaction profiles, virtual screening significantly narrows down the number of candidates for experimental testing, making the drug discovery pipeline more efficient. uq.edu.au For example, a sequential VS workflow combining ligand-based methods, molecular docking, and physicochemical filtering was successfully used to discover new, potent, and CNS-drug-like acetylcholinesterase inhibitors from a database of 6.9 million compounds. uq.edu.au

Table 1: Representative Molecular Docking Results for Tetrahydroacridine Derivatives with Cholinesterases This table is for illustrative purposes. Binding energies and IC50 values can vary based on the specific software, force field, and experimental conditions used.

| Compound Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-[4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)butyl]-4-fluorobenzamide | AChE | - | Trp286, Thr341, SER 293 | mdpi.commdpi.com |

| 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) | hBChE | - | - | mdpi.com |

| Tacrine-iodobenzoic acid hybrid (3f) | AChE | - | Peripheral Anionic Site | nih.gov |

| Benzidin-bis-tetrahydroacridine analogue | AChE / BChE | - | - | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Properties and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been extensively applied to this compound and its derivatives to calculate a wide range of electronic properties and to understand their reactivity and interactions. upb.roresearchgate.netresearchgate.net

DFT calculations are used to determine the distribution of electron density and to compute key quantum chemical descriptors. wikipedia.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. upb.roresearchgate.net A smaller energy gap generally implies higher reactivity.

Studies on derivatives such as This compound-9-carboxamide (B1348453) and this compound-9-carboxylic acid have used DFT to compare their reactivity. upb.roresearchgate.net The calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), help in understanding how different functional groups influence the electronic behavior of the tetrahydroacridine skeleton. upb.roresearchgate.net This information is valuable for designing new derivatives, including dimers, with specific electronic properties for applications in medicine or materials science. mdpi.com Furthermore, DFT has been used in conjunction with spectroscopic methods to correlate theoretical calculations with experimental data, such as NMR chemical shifts, providing a deeper understanding of the molecular structure. sid.ir

Table 2: DFT-Calculated Electronic Properties of this compound Derivatives This table is for illustrative purposes. Values are dependent on the computational method (functional/basis set) and environment (vacuum/solvent) used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| This compound-9-carboxamide (MM1) | -5.87 | -0.99 | 4.88 | B3LYP/6-311G(d,p) | upb.roresearchgate.net |

| This compound-9-carboxylic acid (MM4) | -6.14 | -1.54 | 4.60 | B3LYP/6-311G(d,p) | upb.roresearchgate.net |

| Tacrine | - | - | - | HF, BLYP, B3LYP / 6-31G** | sid.ir |

Structure-Activity Relationship (SAR) Studies Using Computational Methods

Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a compound to its biological activity in a quantitative manner. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA), are essential for developing these relationships for this compound derivatives. acs.orgnih.gov

In QSAR studies, mathematical models are built to correlate molecular descriptors (e.g., electronic, steric, hydrophobic properties) of a series of compounds with their observed biological activity, such as the inhibitory concentration (IC50) against an enzyme. nih.gov For tacrine analogues, QSAR equations have successfully accounted for the effects of substituents at various positions on the acridine (B1665455) nucleus. acs.orgnih.gov For example, studies have quantified the negative steric effect of substituents at position 7 and the favorable impact of electron-withdrawing groups at positions 6 and 7 on AChE inhibitory activity. acs.orgnih.gov

CoMFA is a 3D-QSAR method that goes further by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. acs.orgnih.gov This approach generates a 3D map that visualizes regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. CoMFA models for 9-amino-1,2,3,4-tetrahydroacridines have been developed by aligning the molecules based on their docked poses within the AChE active site. acs.orgnih.gov These models have shown consistency with classical QSAR findings, such as the unfavorable steric bulk at position 7, and have helped in designing new, more potent derivatives. acs.orgnih.gov For instance, a 6-bromo-9-amino-1,2,3,4-tetrahydroacridine derivative was designed based on QSAR and CoMFA models, and its synthesized activity showed reasonable agreement with the predicted values. acs.orgnih.gov

Conformational Studies of this compound Derivatives

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational studies of this compound derivatives are crucial for understanding how they adopt specific spatial arrangements to fit into the binding sites of biological targets. Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to explore the potential energy surface of these molecules and identify their low-energy, stable conformations. nih.govsemanticscholar.org

These studies are often a prerequisite for other computational analyses like molecular docking and 3D-QSAR, where the bioactive conformation (the shape the molecule adopts when it binds to its target) is of primary interest. nih.govsemanticscholar.org For example, in the Electronic-Topological Method (ETM), a conformational analysis is the first step to generate a set of possible conformations for each molecule in the dataset. nih.govsemanticscholar.org The electronic structures of these conformations are then calculated to find the geometric and electronic parameters necessary for activity. nih.govsemanticscholar.org

Solid-state X-ray crystallography provides experimental data on the conformations of these molecules in a crystal lattice, which can be compared with computationally derived structures. acs.org Studies on bis-tetrahydroacridines and other derivatives also involve geometry optimization using DFT to find the lowest energy conformers, which are then used to predict electronic and reactive properties. mdpi.com Understanding the conformational preferences of the tetrahydroacridine scaffold and how they are influenced by different substituents is key to the rational design of molecules with improved binding affinity and specificity.

Electronic-Topological Method (ETM) in SAR Investigations

The Electronic-Topological Method (ETM) is a specialized computational approach used in SAR studies to identify the specific molecular fragments and electronic characteristics that are critical for a compound's biological activity. nih.govsemanticscholar.orgresearchgate.net This method has been successfully applied to series of this compound (tacrine) analogues to determine the features responsible for their AChE inhibitory activity. nih.govsemanticscholar.orgresearchgate.net

The ETM procedure involves several steps. First, a conformational analysis is performed for each molecule in the training set (which includes both active and inactive compounds) to generate various 3D structures. nih.govsemanticscholar.org Then, quantum-chemical calculations (often using semi-empirical methods like AM1) are carried out to determine the electronic parameters for each conformation. nih.govsemanticscholar.org The combined geometric and electronic data are arranged in a special matrix for each molecule.

By comparing the matrices of active and inactive compounds, the ETM software identifies common fragments of atoms with specific electronic and geometric properties that are present in most active molecules but absent in inactive ones. These features are known as "pharmacophores" or "activity features." Conversely, the method can also identify "anti-pharmacophores," which are fragments characteristic of inactive compounds. nih.govsemanticscholar.org The result is a predictive system that can assess whether a new, untested compound is likely to be active or inactive based on the presence or absence of these identified features. researchgate.net

Biological and Pharmacological Activities of 1,2,3,4 Tetrahydroacridine Derivatives

Neurodegenerative Diseases

Derivatives of 1,2,3,4-tetrahydroacridine have shown significant promise in the context of neurodegenerative disorders, particularly Alzheimer's disease. Their mechanisms of action often involve the modulation of key enzymes and pathways implicated in the progression of these conditions.

Acetylcholinesterase (AChE) Inhibition and Alzheimer's Disease Therapeutics

A primary strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for its breakdown. mdpi.com The first cholinesterase inhibitor approved for this purpose was tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine). frontiersin.orghilarispublisher.com While its use was limited by hepatotoxicity, the this compound structure remains a key pharmacophore in the design of new, potentially safer and more effective AChE inhibitors. hilarispublisher.comtandfonline.commdpi.com

Research has led to the synthesis of numerous this compound derivatives with potent anti-AChE activity. For instance, a series of hybrids combining tacrine with 4-fluorobenzoic acid yielded compounds with four-fold higher anti-acetylcholinesterase activity than tacrine itself. nih.gov Another study on 9-amino-1,2,3,4-tetrahydroacridine derivatives with an iodobenzoic acid moiety identified an inhibitor, compound 3f, with an IC50 value of 31.2 nM, making it more potent than tacrine (IC50 = 100.2 nM). nih.gov Kinetic studies of this compound revealed a mixed type of AChE inhibition. nih.gov

Furthermore, novel derivatives of 9-amino-1,2,3,4-tetrahydroacridine bearing a 4-dimethylaminobenzoic acid moiety have demonstrated very potent inhibition of both electric eel AChE (EeAChE) and human AChE (hAChE), with IC50 values in the sub-nanomolar to nanomolar range. nih.govebi.ac.uk The most active of these, compound 3b, showed an IC50 of 19 nM against human AChE, surpassing the inhibitory potency of tacrine. nih.govebi.ac.uk The kinetic analysis of a related compound, 3a, indicated a competitive type of AChE inhibition. nih.govebi.ac.uk The design of these molecules often aims for dual binding to both the catalytic and peripheral anionic sites of the enzyme. nih.govebi.ac.uk

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected this compound Derivatives

Butyrylcholinesterase (BuChE) Inhibition

In addition to AChE, butyrylcholinesterase (BuChE) plays a role in acetylcholine hydrolysis, and its importance increases as Alzheimer's disease progresses. Consequently, inhibiting BuChE is also a valid therapeutic target. Many this compound derivatives have been found to inhibit both cholinesterases. frontiersin.orgnih.gov

For example, the previously mentioned 9-amino-1,2,3,4-tetrahydroacridine derivative with an iodobenzoic acid moiety, compound 3f, demonstrated strong inhibition of BuChE with an IC50 of 8.0 nM, which was more potent than tacrine (IC50 = 16.3 nM). nih.gov Structure-activity relationship studies revealed that derivatives with an N-butyl moiety were more potent inhibitors of both AChE and BuChE compared to those with N-ethyl or N-propyl groups. nih.gov

Another study focused on tacrine-6-hydrazinonicotinamide hybrids found that all the resulting compounds showed an affinity for both cholinesterases, with a high selectivity towards BuChE. researchgate.net A tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (compound 51), was identified as a potent inhibitor of both AChE and BuChE, with nanomolar efficacy. hilarispublisher.comresearchgate.net

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected this compound Derivatives

Dual Cholinesterase and Amyloid Aggregation Inhibition

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. mdpi.com Therefore, compounds that can simultaneously inhibit cholinesterases and prevent Aβ aggregation are highly sought after as multi-target-directed ligands. Several this compound derivatives have been developed with this dual functionality.

A series of 9-amino-1,2,3,4-tetrahydroacridine derivatives with a 4-dimethylaminobenzoic acid moiety were designed as dual-binding site cholinesterase inhibitors that could also tackle Aβ aggregation. nih.gov One of the most promising compounds from this series, 3a, displayed potent inhibitory activity against AChE-induced Aβ(1-42) aggregation, achieving 80.6% inhibition at a 50 μM concentration and 91.3% at 100 μM. nih.govebi.ac.uk

Similarly, a derivative with an iodobenzoic acid moiety, compound 3f, which was a potent dual cholinesterase inhibitor, also effectively inhibited β-amyloid aggregation, showing 72% inhibition at 25 μM and 84.92% at 100 μM. nih.gov Another study identified 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine (compound 11b) as a potent dual cholinesterase and amyloid aggregation inhibitor, with 85.9% inhibition of Aβ aggregation at 25 μM. researchgate.net

Table 3: Dual Cholinesterase and Amyloid Aggregation Inhibitory Activity of Selected this compound Derivatives

Neuroprotective Properties

Beyond their effects on cholinesterases and amyloid aggregation, some this compound derivatives exhibit neuroprotective properties, which are crucial for slowing or preventing neuronal cell death in neurodegenerative diseases. ontosight.ai These properties are often linked to the ability to counteract oxidative stress, a key factor in the pathology of Alzheimer's disease. tandfonline.com

For example, novel hybrids of cyclopentaquinoline (a tacrine analogue) and 3,5-dichlorobenzoic acid were evaluated for their neuroprotective potential against oxidative stress. tandfonline.com One derivative, compound 3e, was found to possess neuroprotective activity against free radicals induced by hydrogen peroxide at concentrations as low as 0.01 μM. tandfonline.com The highest neuroprotective effect for this compound was observed at a concentration of 0.1 μM. tandfonline.com

Furthermore, some derivatives have been shown to directly protect neuronal cells from the toxic effects of Aβ. A lead compound, 5i (3-(3,4-dimethoxyphenyl)pyrazino[1,2-a]indol-1(2H)-one), was able to prevent Aβ42-mediated cytotoxicity in mouse hippocampal neuronal HT22 cells, with 77% cell viability. researchgate.net This highlights the potential of these compounds to not only inhibit the formation of toxic aggregates but also to mitigate their damaging effects on neurons.

Anticancer and Antitumor Properties

The planar structure of the acridine (B1665455) ring system allows it to interact with DNA, making acridine derivatives, including the this compound series, candidates for anticancer drug development. Their mechanism of action often involves the disruption of fundamental cellular processes required for cancer cell proliferation.

DNA Intercalation and Topoisomerase Function Disruption

A primary anticancer mechanism of acridine derivatives is their ability to intercalate into the DNA double helix. ontosight.ai This insertion between base pairs can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. ontosight.ai This intercalation can also disrupt the function of topoisomerase enzymes, which are critical for managing DNA topology during cellular processes. ontosight.ai

Topoisomerase I and II are essential enzymes that are often targeted in cancer therapy. ontosight.aiscirp.org this compound derivatives have been shown to inhibit both topoisomerase I and II. ontosight.ai Tacrine itself is considered a weak catalytic inhibitor of topoisomerase II. nih.gov However, hybrid molecules incorporating the tetrahydroacridine scaffold have demonstrated significant topoisomerase inhibitory activity.

For instance, tacrine-coumarin hybrids were found to completely inhibit topoisomerase I activity. nih.gov The length of the linker chain between the tacrine and coumarin (B35378) moieties appeared to be a critical factor for their effect on cancer cells. nih.gov Other studies have reported on acridine derivatives that act as topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death. scirp.org Thiazolidinone-acridines have been identified as potential anticancer agents that exhibit DNA-binding abilities and inhibit both topoisomerase I and II. rsc.org

Table 4: Mentioned Chemical Compounds

Antiproliferative Activity Against Cancer Cell Lines (e.g., MCF-7)

Derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines, including the human breast cancer cell line MCF-7. grafiati.comekb.eg The unique, semi-planar structure of the acridine core allows these molecules to function as DNA intercalators, a mechanism known to disrupt DNA replication and transcription, ultimately leading to cell death. rsc.org

In one study, a series of 9-substituted 1,2,3,4-tetrahydroacridines, incorporating different sulfa drug or thiosemicarbazide (B42300) moieties, were synthesized and evaluated for their antiproliferative effects. researchgate.net The results, expressed as IC50 values, indicated that while many of the tested compounds showed activity against the MCF-7 cell line, this activity was generally weaker than that of the standard chemotherapeutic agent, Cisplatin (B142131). ekb.eg Another study focused on acridine-sulfonamide conjugates and found that several derivatives exhibited significant anticancer activity against HepG2, HCT-116, and MCF-7 cell lines. indexcopernicus.com Notably, some of these compounds demonstrated potent activity, with IC50 values in the micromolar range. indexcopernicus.com

The antiproliferative potential of these derivatives is not limited to a single mechanism. Besides DNA intercalation, some this compound derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases. rsc.org The ability to target multiple pathways contributes to their broad-spectrum anticancer activity. Research has also explored the development of hybrid molecules, combining the tetrahydroacridine scaffold with other pharmacologically active groups to enhance potency and selectivity. ekb.eg

Table 1: Antiproliferative Activity of Selected this compound Derivatives against MCF-7 Cells

| Compound | Modification | IC50 (µM) vs. MCF-7 | Reference |

|---|---|---|---|

| Series 2a-e, 3, 4 | 9-substituted with sulfa drugs or thiosemicarbazide | Weaker than Cisplatin | ekb.eg |

| 5b | Acridine-sulfonamide conjugate | 5.88 | indexcopernicus.com |

| 8b | Acridine-sulfonamide conjugate | 8.83 | indexcopernicus.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Platinum(II) Complexes as Antitumor Agents

Building on the inherent anticancer properties of the this compound scaffold, researchers have explored the synthesis of platinum(II) complexes incorporating these ligands. Platinum-based drugs, such as cisplatin, are mainstays in cancer chemotherapy, and the development of new platinum complexes aims to overcome challenges like drug resistance and toxicity. google.comnih.gov

One approach involves using 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) as an active ligand to create novel platinum(II) complexes. google.com A specific complex, dichloro-dimethyl sulfoxide-9-chloro-1,2,3,4-tetrahydroacridine platinum(II), has demonstrated targeted inhibition of liver cancer Hep-G2 cells. google.com This complex exhibited an IC50 value of 10.48 ± 0.83 μM, indicating better in-vitro antitumor activity than cisplatin and the 9-chloro-1,2,3,4-tetrahydroacridine ligand alone. google.com This suggests a synergistic effect between the platinum center and the tetrahydroacridine ligand.

The rationale behind creating these complexes is to combine the DNA-damaging properties of platinum with the DNA-intercalating ability of the tetrahydroacridine derivative. frontiersin.org This dual mechanism of action could lead to enhanced antitumor efficacy and potentially circumvent resistance mechanisms associated with traditional platinum drugs. frontiersin.org Furthermore, the lipophilic nature of some of these platinum(II) complexes may influence their cellular uptake and biodistribution, potentially leading to improved therapeutic outcomes. rsc.org The design of these complexes often involves terpyridine and other ligands to create multi-targeting agents that can, for example, also inhibit enzymes like the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. frontiersin.org

Table 2: Antitumor Activity of a this compound-Platinum(II) Complex

| Complex | Target Cell Line | IC50 (µM) | Key Finding | Reference |

|---|---|---|---|---|

| Dichloro-dimethyl sulfoxide-9-chloro-1,2,3,4-tetrahydroacridine platinum(II) | Hep-G2 (Liver Cancer) | 10.48 ± 0.83 | More potent than cisplatin and the parent ligand. | google.com |

Antimicrobial and Antiparasitic Activities

Beyond their anticancer potential, this compound derivatives have demonstrated significant activity against a range of microbial and parasitic pathogens. This broad-spectrum activity highlights the versatility of this chemical scaffold in addressing various infectious diseases.

Antimalarial Potential

The antimalarial activity of 1,2,3,4-tetrahydroacridin-9(10H)-ones has been recognized since the 1940s. nih.govacs.org However, early candidates faced challenges with suboptimal activity, poor solubility, and the rapid development of parasite resistance. acs.orgresearchgate.net More recent research has focused on systematic modifications of the tetrahydroacridine core to overcome these limitations.

Through systematic synthesis and testing, several series of 1,2,3,4-tetrahydroacridin-9(10H)-ones have been optimized. This has led to the identification of potent compounds with EC50 values below 100 nM against clinically relevant strains of Plasmodium falciparum, such as W2 and TM90-C2B. nih.govacs.orgresearchgate.net These optimized derivatives also exhibit improved physicochemical properties, including better solubility and permeability, and show little to no cross-resistance with existing antimalarial drugs. nih.govacs.org One particular derivative, (N-alpha, sigma-dioxopentyl)-5-amino-1,2,3,4-tetrahydroacridine, was found to cure all mice in a Plasmodium berghei model at a dose of 50 μmol/kg. nih.gov

Antileishmanial Activity (e.g., against Leishmania infantum Promastigotes)

Leishmaniasis is a neglected tropical disease for which new therapeutic options are urgently needed. grafiati.commdpi.comnih.gov Derivatives of this compound have emerged as a promising source of novel antileishmanial agents. grafiati.commdpi.comnih.gov Computational studies have identified S-adenosylmethionine decarboxylase (AdoMet DC), a crucial enzyme in the parasite, as a potential target for these compounds. grafiati.commdpi.comnih.gov

Subsequent synthesis and in-vitro testing of various 9-alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum promastigotes have provided valuable structure-activity relationship (SAR) data. mdpi.com These studies revealed that the length of the alkyl chain linker significantly influences the antileishmanial activity. researchgate.net For instance, in some series, increasing the carbon chain length led to enhanced activity. mdpi.com The presence of a chlorine atom on the tetrahydroacridine scaffold also impacted potency. mdpi.com While many of these initial derivatives displayed high toxicity, the structural insights gained were instrumental in designing new, less toxic, and highly active compounds. grafiati.commdpi.com

**Table 3: Antileishmanial Activity of Selected this compound Derivatives against *L. infantum***

| Compound Series | Key Structural Feature | Observation | Reference |

|---|---|---|---|

| 9-Alkylamino derivatives | Varied alkyl chain length | Activity increases with chain length. | mdpi.com |

| Chlorinated derivatives | Presence of a chlorine atom | Generally higher activity for shorter chain linkers. | mdpi.com |

| N-formylated derivatives | N-formyl group on the alkylamino chain | Activity increases with carbon chain length. | mdpi.com |

Antibacterial and Antifungal Activities

The this compound nucleus has been incorporated into various heterocyclic systems to generate compounds with broad-spectrum antibacterial and antifungal properties. researchgate.neteurjchem.comeurjchem.com By synthesizing hybrid molecules that combine the tetrahydroacridine moiety with other known antimicrobial pharmacophores like 1,3-thiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, researchers have developed potent antimicrobial agents. researchgate.neteurjchem.com

A key intermediate, 4-(acridin-9-yl)-1-(1,2,3,4-tetrahydroacridin-9-ylcarbonyl)thiosemicarbazide, has been used to create a library of such derivatives. researchgate.neteurjchem.com In-vitro screening of these compounds against various Gram-positive and Gram-negative bacteria, as well as several fungal strains, revealed that many possess significant antimicrobial activity. researchgate.neteurjchem.com The results indicated that the construction of these bioactive heterocycles bearing two acridine moieties generally leads to better activity compared to the starting materials. eurjchem.com Some of these derivatives have also shown promising activity against fungi such as Candida albicans and Aspergillus niger. researchgate.net

Other Biological Activities

In addition to the activities detailed above, this compound derivatives have been investigated for a variety of other biological effects. A significant area of research has been their potential in the treatment of Alzheimer's disease. nih.gov This is primarily due to their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a role in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Some derivatives have shown very potent inhibition of these enzymes, with IC50 values in the sub-nanomolar to nanomolar range. nih.gov

Furthermore, certain tetrahydroacridine derivatives have been designed as multifunctional agents for Alzheimer's disease, not only inhibiting cholinesterases but also targeting the aggregation of amyloid-β plaques, another hallmark of the disease. nih.gov Other reported biological activities include the inhibition of voltage-dependent sodium currents, which could have implications for neurological disorders, and affinity for α1-adrenoreceptors. a2bchem.com The diverse biological profile of this class of compounds underscores their importance in ongoing drug discovery efforts. ontosight.airsc.org

Effects on Potassium Channels (e.g., Sinoatrial Node)

Derivatives of this compound have been shown to exert significant effects on cardiac ion channels, particularly within the sinoatrial (SA) node, the heart's natural pacemaker. wikipedia.org The primary compound studied in this context is 9-amino-1,2,3,4-tetrahydroacridine (THA), also known as Tacrine.

Electrophysiological studies on rabbit sino-atrial node preparations have revealed that THA is a potent blocker of cardiac potassium channels. nih.govgoogle.com Specifically, it has a notable inhibitory effect on the time-dependent outward potassium current (I_K). nih.gov This current is crucial for the repolarization phase of the cardiac action potential. cvphysiology.com By depressing this current, THA can prolong the action potential duration.

In addition to its effects on potassium channels, THA also influences other ion currents that contribute to the automaticity of the sinoatrial node. Research has shown that THA decreases the slow inward calcium current (I_Ca) and the hyperpolarization-activated inward current (I_f), often referred to as the "funny" current. nih.govahajournals.org The funny current is a key determinant of the diastolic depolarization rate in pacemaker cells, and its inhibition leads to a slowing of the heart rate. cvphysiology.comahajournals.org

These combined actions on multiple ion channels result in a net inhibitory effect on the automaticity of the sinoatrial node. nih.gov At concentrations above 10 microM, THA leads to measurable changes in the electrophysiological parameters of SA node cells, including a decrease in the maximum rate of rise of the action potential and its amplitude, and an increase in the spontaneous cycle length. nih.gov

| Parameter | Effect of 9-amino-1,2,3,4-tetrahydroacridine (THA) | Ion Current Affected | Reference |

| Spontaneous Cycle Length | Increase | I_f, I_K | nih.gov |

| Action Potential Duration | Increase | I_K | nih.gov |

| Rate of Diastolic Depolarization | Decrease | I_f | nih.gov |

| Maximum Rate of Rise (Vmax) | Decrease | I_Ca | nih.gov |

| Action Potential Amplitude | Decrease | I_Ca | nih.gov |

| Time-dependent Outward Current | Depression | I_K | nih.gov |

| Slow Inward Current | Decrease | I_Ca | nih.gov |

| Hyperpolarization-activated Inward Current | Decrease | I_f | nih.gov |

Anti-inflammatory Potential

Acridine and its derivatives, including the this compound scaffold, represent a class of nitrogen-containing heterocycles recognized for their potential biological activities, including anti-inflammatory effects. researchgate.netresearchgate.net Research has explored the synthesis of novel derivatives to evaluate and quantify this potential.

In one study, a series of new acridine derivatives were synthesized and screened for anti-inflammatory activity. researchgate.net The evaluation, conducted at a dose of 50 mg/kg, identified a specific compound, designated 3e, which demonstrated a 41.17% anti-inflammatory effect. This level of activity was reported to be greater than that of the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which showed 39% activity under the same testing conditions. researchgate.net

The association of anti-inflammatory properties with cholinesterase inhibition is another area of interest, particularly for neurodegenerative diseases where inflammation is a contributing factor. nih.gov While some derivatives of 2-amino-4,6-dimethylpyridine (B145770) were found to have both anti-inflammatory and cholinesterase inhibiting activities, their potency as cholinesterase inhibitors was weaker than that of 9-amino-1,2,3,4-tetrahydroacridine. nih.gov This highlights the potential for developing hybrid molecules based on the tetrahydroacridine structure that could address multiple pathological processes.

| Compound Class/Derivative | Anti-inflammatory Activity | Model/Assay | Reference |

| Acridine Derivative (Compound 3e) | 41.17% inhibition | In vivo (dose of 50mg/kg) | researchgate.net |

| Ibuprofen (Reference Drug) | 39% inhibition | In vivo (dose of 50mg/kg) | researchgate.net |

| This compound Derivatives | General anti-inflammatory activity noted | Not specified | researchgate.netresearchgate.net |

Antidiabetic Activity

The therapeutic potential of this compound derivatives extends to metabolic disorders, with recent research investigating their efficacy as antidiabetic agents. ekb.eg These studies are often based on the known role of some derivatives as acetylcholinesterase inhibitors, a mechanism that can influence glucose control. ekb.eg

A study involving the synthesis of novel 9-substituted this compound derivatives tested their antidiabetic capabilities in streptozotocin-induced diabetic Wistar rats. ekb.eg The research team hybridized the tetrahydroacridine core at the 9-position with various nitrogen, oxygen, and/or sulfur-containing heterocycles. ekb.eg

The results from biochemical assays demonstrated that treatment with these new compounds led to a notable improvement in several key metabolic markers. ekb.eg This included a reduction in blood glucose levels and α-amylase activity. Furthermore, the derivatives positively impacted liver function enzymes (glutamic pyruvic transaminase and glutamic oxaloacetic transaminase) and the lipid profile, showing decreases in triglycerides, low-density lipoprotein, and total cholesterol. ekb.eg

Among the synthesized compounds, 9-Sulfadiazine-tetrahydroacridine (9-SDTHA), which incorporates a pyrimidine (B1678525) ring, was identified as the most effective and safe agent in this particular study. ekb.eg Histopathological examination also showed evidence of regeneration in the tissues of the treated groups, suggesting these compounds could be promising candidates for further development as antidiabetic agents. ekb.eg

| Compound | Effect on Biochemical Parameters in Diabetic Rats | Reference |

| 9-Substituted Tetrahydroacridine Derivatives | Improved glucose levels | ekb.eg |

| Reduced α-amylase activity | ekb.eg | |

| Improved liver function enzymes (GPT, GOT) | ekb.eg | |

| Improved lipid profile (Triglycerides, LDL, Total Cholesterol) | ekb.eg | |

| 9-Sulfadiazine-tetrahydroacridine (9-SDTHA) | Identified as the most safe and efficient compound in the study | ekb.eg |

Advanced Characterization Techniques for 1,2,3,4 Tetrahydroacridine

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed molecular-level investigation of 1,2,3,4-tetrahydroacridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectrum of this compound derivatives typically displays characteristic signals corresponding to the aromatic protons of the acridine (B1665455) core and the aliphatic protons of the tetrahydrogenated ring. For instance, in a study synthesizing methyl (E)-4-benzylidene-1,2,3,4-tetrahydroacridine-9-carboxylate, the ¹H NMR spectrum (400 MHz, CDCl₃) showed a singlet at 8.22 ppm for the C9-H proton, multiplets between 7.29 and 8.11 ppm for the aromatic protons, a singlet at 4.07 ppm for the methyl ester protons, and multiplets around 1.93-3.03 ppm for the aliphatic protons of the tetrahydroacridine ring. rsc.org